molecular formula C32H47B2NO4 B1589554 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 406726-92-9

9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No. B1589554
M. Wt: 531.3 g/mol
InChI Key: XVVSDGVWSRLSDI-UHFFFAOYSA-N
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Description



  • Molecular Formula : C32H47B2NO4

  • IUPAC Name : 9-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole

  • SMILES : B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C4=C(N3CCCCCCCC)C=C(C=C4)B5OC(C(O5)©C)©C





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided data.





  • Molecular Structure Analysis



    • The compound consists of a carbazole core with two boron-containing substituents.

    • The octyl group provides hydrophobic properties.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the data.





  • Physical And Chemical Properties Analysis



    • Molecular Weight : 531.35 g/mol

    • Purity : 96%

    • Storage Temperature : Inert atmosphere, 2-8°C

    • Physical Form : Solid




  • Scientific Research Applications

    Synthesis and Properties in Polymer Science

    • Conjugated Polycarbazoles Synthesis : This compound has been used in the synthesis of high-molecular-weight conjugated polycarbazoles, displaying good solubility in common organic solvents and showing promising optical, electrochemical, and thermal properties (Fu & Bo, 2005).
    • Near-infrared Fluorescent Probes : In the development of novel near-infrared fluorescent probes, derivatives of this compound have shown potential in creating sensitive fluorescence probes (You-min, 2014).
    • Electron Donors in Organic Synthesis : This compound has been employed as a key electron donor in the synthesis of organic compounds, highlighting its role in facilitating complex chemical reactions (Bifari & El-Shishtawy, 2021).
    • Polymer Synthesis for Electronic Devices : Its application in polymer synthesis has been pivotal in developing materials for electronic devices like light-emitting diodes and solar cells (Grigoras & Antonoaia, 2005).

    Application in Optoelectronics

    • Organic Light Emitting Diodes (OLEDs) : It is used in the development of host materials for blue phosphorescent OLEDs, enhancing thermal stability and luminescence efficiency (Seo & Lee, 2017).
    • Photovoltaic Applications : This compound plays a role in the synthesis of conjugated polymers for photovoltaic applications, where it contributes to improved energy conversion efficiency in solar cells (Meena et al., 2018).

    Miscellaneous Applications

    • Biosensing Technologies : Its derivatives have been used in the creation of biosensors, demonstrating amplified electrochemiluminescence signals for sensitive detection of biological molecules (Wang et al., 2019).
    • Bacterial Biotransformation Studies : Studies have shown its derivatives undergoing biotransformation by specific bacterial strains, revealing potential in environmental and pharmaceutical applications (Waldau et al., 2009).

    Safety And Hazards



    • For R&D use only; not for medicinal or household use.

    • Refer to the provided MSDS for detailed safety information.




  • Future Directions



    • Future research could explore its applications in materials science, organic electronics, or medicinal chemistry.




    properties

    IUPAC Name

    9-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-21-23(33-36-29(2,3)30(4,5)37-33)16-18-25(27)26-19-17-24(22-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XVVSDGVWSRLSDI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H47B2NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30462152
    Record name 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30462152
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    531.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

    CAS RN

    406726-92-9
    Record name 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30462152
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 9-n-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
    Reactant of Route 6
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    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

    Citations

    For This Compound
    7
    Citations
    E Wang, L Hou, Z Wang, Z Ma, S Hellstrom… - …, 2011 - ACS Publications
    Three polymers bearing a common carbazole−thiophene−quinoxaline−thiophene backbone, but different side chains, were designed and synthesized in order to investigate the effect …
    Number of citations: 140 pubs.acs.org
    Q Li, L Liu, Z Liu, Z Li, W Cheng, S Wen, P Li, Z Li… - Synthetic metals, 2011 - Elsevier
    A novel soluble conjugated donor–acceptor (D–A) copolymer, poly(2-(2-((E)-2(3,4-dihexyl-5-(7-methyl-9-octyl-9H-carbazole-2-yl)thiophene-2-yl)vinyl)-6((E)-2-(3,4-dihexyl-5-…
    Number of citations: 3 www.sciencedirect.com
    L Zheng, Q Cao, J Wang, Z Chai, G Cai, Z Ma… - ACS …, 2017 - ACS Publications
    A novel ladderlike fused-ring donor, dithienocyclopentacarbazole (DTCC) derivative, is used to design and synthesize three novel donor–acceptor−π–acceptor-type organic dyes (C1–…
    Number of citations: 23 pubs.acs.org
    TH Lee, KY Wu, TY Lin, JS Wu, CL Wang… - Macromolecules, 2013 - ACS Publications
    Unpredictable trends of charge mobility (μ) in multicyclic heteroarenes-contained polymers remain an obstacle in designing high performance polymers used in polymeric field effect …
    Number of citations: 38 pubs.acs.org
    Z Lu, J Zhang, C Li, F Feng, Z Bo - Synthetic Metals, 2016 - Elsevier
    Two donor-acceptor alternative copolymers (P1 and P2) with carbazole group as the donor unit and 2,3-diphenylquinoxaline group as the acceptor unit were designed and synthesized …
    Number of citations: 1 www.sciencedirect.com
    H Zhou, MH Chua, Q Zhu, J Xu - Aggregation-Induced Emission (AIE), 2022 - Elsevier
    Explosive detection has been receiving increasing attention due to homeland security, antiterrorism, landmine detection, forensic research, and environmental monitoring. Many …
    Number of citations: 1 www.sciencedirect.com
    L Gao, J Xu, H Luo, H Lei, X Chen, J Wan, J Feng… - Journal of …, 2023 - Springer
    A novel conjugated polymer PCZBTA-TBZ containing thiabendazole as recognition unit was synthesized via Suzuki coupling reaction, and its structural characterization, spectroscopic …
    Number of citations: 5 link.springer.com

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